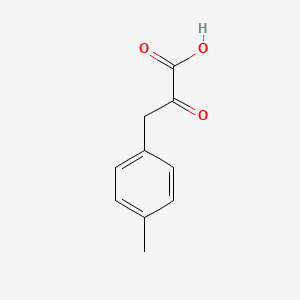

3-(4-Methylphenyl)-2-oxopropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRQUSIPQQXINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 4 Methylphenyl 2 Oxopropanoic Acid

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

The development of green and sustainable chemical processes has led to a surge in the application of enzymatic and whole-cell biocatalytic systems for the synthesis of fine chemicals. These biological methods offer high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical routes. The synthesis of 3-(4-methylphenyl)-2-oxopropanoic acid, a valuable α-keto acid, has been a subject of investigation using various biocatalytic strategies.

Transaminase-Mediated Synthesis from Aromatic Precursors

Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a keto acceptor. mdpi.com This reactivity can be harnessed for the synthesis of α-keto acids via the oxidative deamination of the corresponding α-amino acid.

The synthesis of this compound can be achieved starting from its corresponding amino acid precursor, 4-methylphenylalanine. In this process, a transaminase facilitates the transfer of the amino group from 4-methylphenylalanine to an amino acceptor, such as α-ketoglutarate or pyruvate (B1213749), yielding this compound and the corresponding amino acid (e.g., glutamic acid or alanine). hmdb.caumaryland.edu The reaction mechanism is a ping-pong bi-bi process where the PLP cofactor is first converted to pyridoxamine-5'-phosphate (PMP) by the amino donor, which then transfers the amino group to the keto acceptor. mdpi.com

The equilibrium of the transamination reaction can be unfavorable for α-keto acid production. To drive the reaction towards the desired product, strategies such as using a high concentration of the amino acceptor or employing a coupled enzyme system to remove the formed amino acid co-product are often employed. mdpi.com

| Precursor | Enzyme Type | Amino Acceptor | Product | Key Principle |

|---|---|---|---|---|

| L-Phenylalanine | Transaminase | Glutamate | Phenylpyruvic acid | Reversible amino group transfer. hmdb.caumaryland.edu |

| 4-Methylphenylalanine | Transaminase (putative) | α-Ketoglutarate | This compound | Application of the general transaminase mechanism. mdpi.com |

Oxidase and Dehydrogenase Catalyzed Routes

Oxidoreductases, such as oxidases and dehydrogenases, provide another powerful enzymatic avenue for the synthesis of this compound.

L-amino acid deaminases (L-AADs) or L-amino acid oxidases (L-AAOs) catalyze the direct oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide (for oxidases) or a reduced cofactor (for deaminases). researchgate.netnih.gov Engineered L-AAD from Proteus mirabilis has been successfully used for the production of phenylpyruvic acid from L-phenylalanine, achieving high titers and conversion rates. nih.gov This approach is directly transferable to the synthesis of this compound from 4-methylphenylalanine.

Dehydrogenases , such as lactate (B86563) dehydrogenase (LDH) and phenylalanine dehydrogenase (PDH), catalyze the reversible reduction of α-keto acids to α-hydroxy acids using a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govfrontiersin.orgnih.gov For synthetic purposes, the reverse reaction—the oxidation of an α-hydroxy acid—can be exploited. The synthesis of this compound can thus be achieved by the oxidation of 2-hydroxy-3-(4-methylphenyl)propanoic acid. A significant challenge in this direction is the thermodynamic favorability of the reduction reaction. To drive the equilibrium towards the α-keto acid product, an efficient cofactor regeneration system is essential to replenish the oxidized cofactor (NAD⁺ or NADP⁺). This is often accomplished by coupling the primary reaction with a second enzymatic reaction, such as the reduction of pyruvate to lactate by lactate dehydrogenase or the oxidation of glucose by glucose dehydrogenase (GDH), which consumes the reduced cofactor. nih.govfrontiersin.org

Whole-Cell Biotransformations for Stereoselective Synthesis

Employing whole microorganisms as biocatalysts offers several advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification, the presence of an inherent cofactor regeneration machinery, and improved enzyme stability within the cellular environment. nih.govplos.org

Whole-cell systems have been effectively used for the production of α-keto acids. For example, metabolically engineered Escherichia coli strains expressing an L-amino acid deaminase (L-AAD) have been developed as robust biocatalysts for the conversion of L-phenylalanine to phenylpyruvic acid. researchgate.net By knocking out genes responsible for the degradation of the target product, researchers significantly enhanced the final titer and yield. researchgate.net This strategy can be directly applied to produce this compound by using an E. coli strain engineered to express L-AAD and fed with 4-methylphenylalanine.

Furthermore, various microorganisms, such as Lactobacillus species, are known to possess the enzymatic pathways for interconverting amino acids, α-keto acids, and α-hydroxy acids. nih.govresearchgate.net While many studies focus on the reductive conversion of phenylpyruvic acid to phenyllactic acid by these organisms, the inherent reversibility of the dehydrogenase enzymes involved means these same cells can be used for the oxidative synthesis of the α-keto acid from the α-hydroxy acid, provided the reaction conditions (e.g., pH, substrate concentrations) are optimized for the oxidative direction. nih.govnih.gov

| Microorganism | Key Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|---|

| Engineered E. coli | L-amino acid deaminase (L-AAD) | L-Phenylalanine | Phenylpyruvic acid | High conversion by blocking product degradation pathways. researchgate.net |

| Lactobacillus sp. SK007 | Lactate Dehydrogenase | Phenylpyruvic acid | Phenyllactic acid | Demonstrates presence of relevant oxidoreductases. nih.govresearchgate.net |

| Bacillus coagulans SDM | NAD-dependent Lactate Dehydrogenases | Phenylpyruvic acid | Phenyllactic acid | Efficient conversion with integrated cofactor regeneration. nih.govplos.org |

Classical Organic Synthesis Routes to this compound

Alongside biocatalytic methods, classical organic synthesis provides robust and scalable routes to α-keto acids, including this compound. These methods often involve condensation reactions to build the carbon skeleton or oxidation of advanced precursors.

Condensation Reactions and Related Syntheses

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds. The Erlenmeyer-Plöchl synthesis is a classic method that can be adapted for the preparation of α-keto acids. wikipedia.orgchemeurope.com The process begins with the condensation of an aromatic aldehyde, in this case, p-tolualdehyde, with an N-acylated glycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). This reaction forms an unsaturated azlactone (an oxazolone (B7731731) derivative). researchgate.net Subsequent hydrolysis of this azlactone intermediate under acidic or basic conditions cleaves the ring and the amide bond to ultimately yield the target α-keto acid, this compound.

Another relevant approach involves the aldol-type condensation of pyruvate esters or related C3 synthons with a suitable electrophile. While the direct condensation with p-methylbenzyl halides can be challenging, related strategies involving the reaction of diethyl oxalate (B1200264) with 4-methylphenylacetonitrile followed by hydrolysis and decarboxylation represent a viable pathway.

Oxidation Pathways from Substituted Propanoic Acids

The oxidation of α-hydroxy acids is a direct and common method for the synthesis of α-keto acids. mdpi.com The precursor, 2-hydroxy-3-(4-methylphenyl)propanoic acid, can be synthesized via several routes, including the reduction of the target keto acid or from 4-methylphenylalanine via diazotization followed by hydrolysis.

Once the α-hydroxy acid is obtained, it can be oxidized to this compound using a variety of oxidizing agents. mdpi.com

Chromium-based reagents : Reagents like pyridinium (B92312) fluorochromate (PFC) can effectively oxidize secondary alcohols to ketones, making them suitable for the conversion of α-hydroxy acids to α-keto acids. primescholars.com

**Selenium Dioxide (SeO₂) **: This reagent is a classic choice for the oxidation of α-methylene ketones and can also be used for the oxidation of α-hydroxy acids. However, its high toxicity limits its application. mdpi.com

Catalytic Oxidation : Modern methods focus on more environmentally benign catalytic systems. Nitroxyl radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), in the presence of a co-oxidant like molecular oxygen, offer a chemoselective method for the oxidation of α-hydroxy acids to α-keto acids under mild conditions. organic-chemistry.org

The choice of oxidant is crucial to avoid over-oxidation and cleavage of the carbon-carbon bond, which can lead to the formation of p-tolualdehyde and carbon dioxide.

Multi-Step Conversions from Aromatic Aldehydes or Ketones

The synthesis of α-keto acids, such as this compound, can be effectively achieved through multi-step pathways starting from readily available aromatic aldehydes or ketones. mdpi.com These methods offer versatility and control over the final product structure. A common precursor for this compound is 4-methylbenzaldehyde (B123495) (p-tolualdehyde).

One established route involves the condensation of an aldehyde with a heterocyclic compound like hydantoin (B18101), followed by hydrolysis. For instance, 4-methylbenzaldehyde can react with hydantoin to form an alkylidenehydantoin intermediate. Subsequent hydrolysis of this intermediate under basic conditions yields the desired α-keto acid. google.com

Another powerful technique is the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon. This can be accomplished by converting the aldehyde into a dithioacetal, such as a 1,3-dithiane (B146892) derivative. The proton on the carbon between the two sulfur atoms is acidic and can be removed by a strong base. The resulting carbanion can then react with an electrophile like carbon dioxide. The final step involves the removal of the dithiane protecting group under oxidative conditions, for example, using mercury salts, to unveil the α-keto acid functionality. google.com

Aryl α-keto esters can also be prepared via Friedel–Crafts acylation of an aromatic hydrocarbon with ethyl oxalyl chloride, followed by hydrolysis of the ester to the carboxylic acid. mdpi.com In the context of the target molecule, this would involve the reaction of toluene (B28343) with ethyl oxalyl chloride.

Table 1: Comparison of Synthetic Routes from Aromatic Aldehydes

| Method | Starting Material | Key Intermediates | Key Reactions | Reference |

|---|---|---|---|---|

| Hydantoin Synthesis | 4-Methylbenzaldehyde | 5-(4-Methylbenzylidene)hydantoin | Knoevenagel condensation, Hydrolysis | google.com |

| Dithiane Umpolung | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-1,3-dithiane | Thioacetal formation, Deprotonation, Carboxylation, Deprotection | google.com |

Derivatization Reactions for Functionalization and Analytical Enhancement

The presence of both a carboxylic acid and a ketone functional group makes this compound amenable to a wide range of derivatization reactions. mdpi.com These modifications are crucial for enhancing analytical detection, altering physical properties, or preparing for subsequent synthetic steps.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into esters and amides through standard procedures. Esterification is typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst (Fischer esterification). google.com This reaction is an equilibrium process, often driven to completion by removing the water formed.

Amidation requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an amide bond under mild conditions. nih.gov These derivatization strategies can be used to attach various molecular tags for analytical purposes or to build more complex molecular structures. google.comnih.gov

Table 2: Examples of Ester and Amide Derivatives

| Derivative Type | Reagent | Product Name |

|---|---|---|

| Ester | Methanol (CH₃OH) | Methyl 3-(4-methylphenyl)-2-oxopropanoate |

| Ester | Ethanol (B145695) (C₂H₅OH) | Ethyl 3-(4-methylphenyl)-2-oxopropanoate |

| Amide | Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-3-(4-methylphenyl)-2-oxopropanamide |

Carbonyl Group Modifications (e.g., Oxime, Hydrazone Formation)

The ketone carbonyl group in this compound is a key site for functionalization. It readily undergoes condensation reactions with α-effect nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives. nih.gov

Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime, 3-(4-methylphenyl)-2-(hydroxyimino)propanoic acid. nih.govwikipedia.org Oximes are crystalline solids and are useful for the purification and characterization of carbonyl compounds. ijprajournal.com They also serve as intermediates in reactions like the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com

Similarly, reaction with hydrazine (N₂H₄) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), produces hydrazones. wikipedia.orgorganic-chemistry.org Hydrazones, particularly DNPH derivatives, are often brightly colored, crystalline solids, making them excellent for the qualitative and quantitative analysis of ketones. wikipedia.org

Table 3: Common Carbonyl Group Derivatives

| Reagent | Derivative Type | Product Name |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | 3-(4-Methylphenyl)-2-(hydroxyimino)propanoic acid |

| Hydrazine (N₂H₄) | Hydrazone | 3-(4-Methylphenyl)-2-hydrazonopropanoic acid |

| Phenylhydrazine | Phenylhydrazone | 3-(4-Methylphenyl)-2-(2-phenylhydrazono)propanoic acid |

Halogenation and Other Aromatic Substitutions

The 4-methylphenyl (tolyl) group in the molecule is an activated aromatic ring, susceptible to electrophilic aromatic substitution. The existing substituents (a methyl group and an alkyl chain) are ortho, para-directing. Since the para position is occupied by the methyl group, substitution is directed to the ortho positions relative to the 3-(2-oxopropanoic acid) chain.

Standard halogenation reactions, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). mt.com These reactions would yield 3-(2-bromo-4-methylphenyl)-2-oxopropanoic acid or its corresponding chloro-derivative. Other electrophilic substitutions, such as nitration (using a mixture of nitric and sulfuric acids) or sulfonation, can also be performed to introduce further functionality onto the aromatic ring.

Chiral Derivatization for Enantiomeric Resolution

While this compound itself is an achiral molecule (as the C2 carbon is sp² hybridized and not a stereocenter), the principles of chiral derivatization are highly relevant to its derivatives. For example, the selective reduction of the keto group to a hydroxyl group would produce the chiral compound 3-(4-methylphenyl)-2-hydroxypropanoic acid. If this reduction is performed with a non-stereoselective reagent like sodium borohydride, a racemic mixture of the (R) and (S) enantiomers will result.

To resolve such a racemic mixture, a chiral derivatizing agent (CDA) can be employed. wikipedia.org This process involves reacting the mixture of enantiomers with a single enantiomer of a chiral reagent to form a mixture of diastereomers. wikipedia.org Diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention times) and can be separated by conventional techniques like crystallization or chromatography. wikipedia.org

For the racemic α-hydroxy acid derivative, a common strategy would be to react it with a chiral amine, such as (R)-(+)-α-phenylethylamine, to form diastereomeric amide salts. These salts can then be separated, and subsequent hydrolysis of each separated diastereomer regenerates the pure enantiomer of the α-hydroxy acid and the chiral amine. wikipedia.org This methodology is a cornerstone of obtaining enantiomerically pure compounds in pharmaceutical and fine chemical synthesis. nih.gov

Synthetic Utility as a Building Block and Precursor in Organic Chemistry

The dual functionality of this compound makes it a valuable organic building block for the synthesis of more complex molecules. mdpi.comsigmaaldrich.com Its chemical versatility allows it to serve as a precursor to a variety of value-added compounds, including pharmaceuticals and agrochemicals. mdpi.com

A significant application is its use as a precursor for α-amino acids. Through reductive amination, the keto group can be converted into an amine, yielding 4-methylphenylalanine, a non-proteinogenic amino acid. This transformation can be accomplished using various reducing agents in the presence of an ammonia source.

Furthermore, α-keto acids are recognized as effective acylating agents in certain catalytic reactions, often proceeding through a decarboxylation mechanism. acs.org This reactivity opens pathways to form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. The molecule can also be a starting point for synthesizing heterocyclic compounds through condensation reactions involving both the keto and carboxylic acid functionalities. The combination of a reactive carbonyl group, a modifiable carboxylic acid, and an activatable aromatic ring endows this compound with considerable potential as a versatile intermediate in organic synthesis.

Incorporation into Nitrogen-Containing Heterocycles

The presence of the 1,2-dicarbonyl-like functionality in this compound makes it an ideal substrate for condensation reactions with binucleophiles to form nitrogen-containing heterocycles. A prominent example is the synthesis of quinoxalines, which are important structural motifs in many biologically active compounds and functional materials. ijpsjournal.com

The most direct method for synthesizing quinoxaline (B1680401) derivatives from this precursor involves a condensation reaction with an ortho-phenylenediamine (1,2-diaminobenzene). nih.gov In this reaction, the two adjacent amino groups of the diamine react sequentially with the two carbonyl groups (the ketone and the carboxylic acid, often after in situ decarboxylation or activation) of the α-keto acid. The reaction typically proceeds under acidic conditions or with heating and results in the formation of the bicyclic quinoxaline ring system in good yields. researchgate.net This method is highly versatile, as a wide array of substituted quinoxalines can be accessed by simply varying the substitution pattern on the ortho-phenylenediamine starting material.

Table 1: Synthesis of Quinoxaline Derivatives from this compound and Substituted ortho-Phenylenediamines

| ortho-Phenylenediamine Reactant | Resulting Quinoxaline Product | Significance of Product Class |

|---|---|---|

| 1,2-Diaminobenzene | 2-(4-Methylbenzyl)quinoxaline | Core quinoxaline structure for further functionalization. |

| 4,5-Dimethyl-1,2-diaminobenzene | 6,7-Dimethyl-2-(4-methylbenzyl)quinoxaline | Alkyl substitution can tune electronic properties and solubility. |

| 4-Chloro-1,2-diaminobenzene | 6-Chloro-2-(4-methylbenzyl)quinoxaline | Halogenated heterocycles are key intermediates for cross-coupling reactions. |

| 4-Nitro-1,2-diaminobenzene | 6-Nitro-2-(4-methylbenzyl)quinoxaline | The nitro group can be reduced to an amine for further derivatization. |

Role in the Synthesis of Complex Organic Molecules

The strategic placement of two distinct and reactive functional groups allows this compound to be employed as a key building block in the assembly of more intricate molecular frameworks. Its utility is particularly evident in multicomponent reactions (MCRs), which are powerful tools in synthetic chemistry for building molecular complexity in a single, efficient step. nih.govnih.gov MCRs combine three or more starting materials in one pot to form a product that incorporates structural elements from each reactant. ub.edu

The α-keto acid can participate in isocyanide-based MCRs, such as the Passerini three-component reaction. In a typical Passerini reaction, an α-keto acid, an aldehyde (or ketone), and an isocyanide react to form a complex α-acyloxy carboxamide. The carboxylic acid of this compound serves as the nucleophilic component, its ketone can act as the carbonyl component, or it can be used in conjunction with another aldehyde. This rapid assembly of multiple functionalities is a hallmark of efficient strategies aimed at the synthesis of compound libraries for drug discovery and the total synthesis of natural products. nih.gov

Table 2: Illustrative Passerini Reaction Involving this compound

| Reactant 1 (Acid) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Resulting Product Class |

|---|---|---|---|

| This compound | Benzaldehyde | tert-Butyl isocyanide | α-Acyloxy carboxamide |

| This compound | Formaldehyde | Cyclohexyl isocyanide | α-Acyloxy carboxamide |

| This compound | Isobutyraldehyde | Benzyl isocyanide | α-Acyloxy carboxamide |

Precursor for Optically Active Compounds

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral molecule often resides in only one of its enantiomers. nih.gov this compound is an ideal prochiral substrate for the synthesis of optically active α-hydroxy acids, which are valuable chiral building blocks.

The most effective method for this transformation is the asymmetric reduction of the ketone functionality. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a highly efficient and environmentally benign approach to achieve this with exceptional levels of stereocontrol. unimi.it Specifically, dehydrogenases, such as D-Lactate Dehydrogenase (D-LDH) or engineered ketoreductases (KREDs), can catalyze the reduction of the α-keto group to a chiral hydroxyl group with very high enantiomeric excess (e.e.). mdpi.comresearchgate.net These enzymatic reactions typically use a nicotinamide cofactor, such as NADH, as the hydride source. A co-substrate like formate (B1220265) or glucose is often used in a coupled enzymatic system to regenerate the NADH cofactor, allowing it to be used in catalytic amounts. mdpi.com This methodology provides access to (R)- or (S)-3-(4-methylphenyl)-2-hydroxypropanoic acid, depending on the stereoselectivity of the chosen enzyme.

Table 3: Research Findings on Biocatalytic Reduction of Aryl-2-Oxopropanoic Acids

| Substrate | Biocatalyst System | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)-2-oxopropanoic acid | D-Lactate Dehydrogenase (D-LDH) / Formate Dehydrogenase (FDH) | (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid | 68-72% | >99.9% | mdpi.com |

| Aromatic ketones | Pichia glucozyma (whole cells) | (S)-Aryl alcohols | High | High | unimi.it |

| 4-Chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum (whole cells) | (S)-4-Chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% | mdpi.com |

Advanced Analytical Methodologies for Research on 3 4 Methylphenyl 2 Oxopropanoic Acid

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of 3-(4-Methylphenyl)-2-oxopropanoic acid, enabling its separation from other metabolites and components. The choice of technique is dictated by the specific research question, whether it involves broad metabolic screening or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the non-targeted analysis of numerous low molecular weight metabolites in biological samples. core.ac.uk For a compound like this compound, which is non-volatile due to its polar carboxylic acid and ketone groups, a critical derivatization step is required prior to analysis. semanticscholar.org This process increases the volatility and thermal stability of the analyte. semanticscholar.org

A common derivatization technique is trimethylsilylation, which replaces active hydrogens in functional groups like -COOH and -OH with a trimethylsilyl (B98337) (TMS) group. semanticscholar.orgmdpi.com The resulting TMS-derivatized this compound becomes amenable to GC separation and subsequent MS detection. In a typical metabolite profiling workflow, the derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. mdpi.com As the separated compounds elute, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries. illinois.edu GC-MS offers high chromatographic resolution and is a well-established method for broad-spectrum metabolite analysis. mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS | Increases volatility and thermal stability. semanticscholar.org |

| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) | Provides separation of a wide range of metabolites. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the sample. eurl-pesticides.eu |

| Oven Program | Initial temp 60°C, ramp to 310°C | Separates compounds based on boiling points. eurl-pesticides.eu |

| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on mass-to-charge ratio. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the targeted quantification and identification of organic molecules in complex mixtures. rsc.org It is particularly well-suited for analyzing compounds like this compound directly from biological fluids, often with minimal sample preparation. rsc.orgnih.gov The combination of liquid chromatography for physical separation with the specificity of tandem mass spectrometry allows for reliable measurements even at very low concentrations. rsc.orgamazonaws.com

In this method, the analyte is first separated from other matrix components on a reversed-phase HPLC column. The mobile phase typically consists of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid to improve chromatographic peak shape and ionization efficiency. nih.gov After elution from the column, the analyte enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecular ions.

For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for this compound in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences and providing excellent sensitivity and specificity. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) | Separates the analyte from matrix components based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. |

| Ionization Mode | Negative Ion Electrospray (ESI-) | Efficiently generates deprotonated molecular ions [M-H]⁻ for carboxylic acids. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| MRM Transition | Precursor Ion (e.g., m/z 177.05) → Product Ion | Specific transition used to identify and quantify the analyte. |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of this compound. researchgate.net Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the direct analysis of this compound. nih.gov The separation is typically achieved on a reversed-phase column where the analyte is separated from impurities or other components. researchgate.net

The choice of detector is crucial and depends on the analytical requirements.

UV-Vis Detection: Due to the presence of the phenyl ring, this compound exhibits strong ultraviolet (UV) absorbance. A UV detector set at a wavelength corresponding to the absorbance maximum of the chromophore (e.g., around 220-265 nm) provides good sensitivity and is a robust, common method for quantification.

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. While the native molecule may have some fluorescence, derivatization with a fluorescent tag can significantly lower detection limits. Alternatively, if the compound is being analyzed as an impurity in a fluorescent drug substance, this detection mode can be highly specific. nih.govresearchgate.net

HPLC methods can be validated to ensure linearity, accuracy, precision, and robustness, making them suitable for quality control and research applications. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

While this compound itself is an achiral molecule, research may involve its enzymatic conversion to or synthesis from chiral precursors or its use in the synthesis of chiral products, such as amino acids or hydroxy acids. In these contexts, determining the enantiomeric purity (or enantiomeric excess) of the related chiral compounds is essential. Chiral chromatography is the gold standard for separating enantiomers. sigmaaldrich.comsigmaaldrich.com

This separation is achieved using a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. nih.gov For acidic chiral compounds related to this compound, polysaccharide-based columns are often effective. nih.gov The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), is optimized to achieve baseline separation of the enantiomers. nih.gov The ratio of the peak areas for the two enantiomers allows for the direct calculation of the enantiomeric excess.

Spectroscopic Methodologies for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for confirming the chemical structure of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show:

A singlet in the aromatic region (around 7.1-7.2 ppm) integrating to four protons, corresponding to the A₂B₂ system of the para-substituted benzene (B151609) ring.

A singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the ketone, likely appearing around 3.8-4.2 ppm.

A singlet for the methyl (-CH₃) group attached to the benzene ring, typically around 2.3 ppm.

A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (e.g., 9-12 ppm) and may exchange with deuterium (B1214612) in D₂O.

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule. The expected spectrum for this compound would include signals for:

The carboxylic acid carbonyl carbon (~160-170 ppm).

The ketone carbonyl carbon (~190-200 ppm).

Four distinct signals for the aromatic carbons.

A signal for the methylene carbon.

A signal for the methyl carbon (~21 ppm).

2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm proton-proton and proton-carbon connectivities, respectively, providing definitive structural assignment. semanticscholar.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of this compound. These methods provide valuable information regarding the compound's functional groups and conjugated systems.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The presence of a carboxylic acid is indicated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration. The C=O stretching vibration of the carboxylic acid typically appears around 1700-1725 cm⁻¹. The alpha-keto group introduces another distinct C=O stretching band, which is expected to absorb at a slightly different frequency, often in the range of 1720-1740 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carboxylic Acid C=O | 1700-1725 |

| Alpha-Keto C=O | 1720-1740 |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The presence of the aromatic ring and the conjugated system of the alpha-keto acid results in characteristic UV absorption maxima. The phenyl group typically exhibits absorption bands around 200-220 nm and a weaker band around 250-270 nm. The n→π* transition of the carbonyl groups and the π→π* transitions of the conjugated system are expected to result in specific absorption wavelengths that can be utilized for quantification.

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

The analysis of this compound from biological samples requires meticulous sample preparation to remove interfering substances and enhance the analytical signal.

Effective extraction of this compound from complex biological matrices such as plasma, urine, or tissue homogenates is critical for accurate analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed methods. The acidic nature of the target compound allows for its selective extraction from an acidified aqueous sample into an organic solvent like ethyl acetate (B1210297) or diethyl ether. Optimization of parameters such as sample pH, solvent polarity, and extraction time is essential to maximize recovery and minimize the co-extraction of interfering compounds.

To overcome the challenges of low volatility and thermal instability of alpha-keto acids during gas chromatography (GC) analysis, and to enhance detection in both GC and liquid chromatography (LC), derivatization is often necessary.

Common derivatization strategies for alpha-keto acids involve targeting the keto and carboxylic acid functional groups. Oximation of the keto group with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by esterification of the carboxylic acid group with an alkylating agent can significantly improve chromatographic properties and introduce electron-capturing moieties for sensitive detection by electron capture detection (ECD) in GC. For LC-mass spectrometry (LC-MS) analysis, derivatization with reagents that introduce a readily ionizable group can enhance sensitivity.

| Derivatization Reagent | Target Functional Group | Analytical Advantage |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Keto group | Improves volatility for GC, enhances sensitivity for ECD |

| Alkylating agents (e.g., diazomethane, alkyl halides) | Carboxylic acid group | Increases volatility and thermal stability for GC |

| Girard's reagents | Keto group | Introduces a charged moiety for improved ionization in MS |

Isotopic Labeling Strategies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of this compound in biological systems. By introducing stable isotopes such as ¹³C or ²H into the molecule, researchers can follow its transformation into various metabolites. For instance, labeling the carboxylic acid carbon with ¹³C allows for the tracking of this specific carbon atom through metabolic pathways. Similarly, deuterium labeling of the aromatic ring can provide insights into oxidative metabolism. The labeled compound and its metabolites can be detected and distinguished from their unlabeled endogenous counterparts using mass spectrometry, providing unambiguous evidence of metabolic pathways. This approach is invaluable for understanding the in vivo kinetics and biotransformation of this compound.

Theoretical and Computational Studies on 3 4 Methylphenyl 2 Oxopropanoic Acid

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of 3-(4-methylphenyl)-2-oxopropanoic acid. unipd.it

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and more reactive. The spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively. ajchem-a.com

Table 2: Exemplary Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are representative values and not actual calculated data for this compound.

Quantum chemical methods can be employed to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, one can determine the enthalpy and Gibbs free energy of a reaction, as well as the activation energy. niscpr.res.in

Transition state theory allows for the characterization of the high-energy intermediate state that connects reactants and products. Locating and analyzing the transition state structure provides crucial information about the reaction mechanism. For instance, the decarboxylation of a similar compound, 3-(4-methoxyphenyl)-2-oxopropanoic acid, could be computationally studied to understand the mechanism and energy barriers involved. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions, when compared with experimental spectra, can help in the assignment of peaks and confirmation of the molecular structure. epstem.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=O and O-H stretching frequencies of the carboxylic acid group and the vibrational modes of the aromatic ring.

Table 3: Illustrative Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~195 ppm |

| ¹³C NMR | Carboxyl Carbon (COOH) Chemical Shift | ~165 ppm |

| ¹H NMR | Methyl (CH₃) Proton Chemical Shift | ~2.3 ppm |

| IR | C=O Stretch (Ketone) | ~1720 cm⁻¹ |

| IR | C=O Stretch (Carboxylic Acid) | ~1760 cm⁻¹ |

| IR | O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) |

Note: These values are typical ranges for the functional groups present in the molecule and are not the result of specific calculations on this compound.

Ligand-Protein Docking and Molecular Interaction Studies (academic, not drug design focus)

Molecular docking is a computational simulation technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor), typically a protein. ijcap.inomicsonline.org In an academic context, beyond its prevalent use in drug design, docking is a valuable tool for investigating the fundamental principles of molecular recognition and characterizing the non-covalent interactions that stabilize a ligand-protein complex. nih.govdntb.gov.ua These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, π-π stacking, and electrostatic interactions. nih.govresearchgate.net

The docking process for this compound would involve several key steps. First, high-quality 3D structures of both the ligand and a target protein are required. nih.gov The ligand's structure is energy-minimized. The protein structure is typically obtained from a repository like the Protein Data Bank and prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Next, a search algorithm explores the conformational space of the ligand within a defined binding pocket of the protein, generating numerous possible binding poses. nih.gov Algorithms such as genetic algorithms, used in programs like AutoDock, are effective for this purpose. nih.gov Each generated pose is then evaluated by a scoring function, which estimates the binding free energy of the complex. nih.gov The poses are ranked, with the lowest energy poses representing the most probable binding modes.

Analysis of the top-ranked poses provides detailed insight into the specific molecular interactions between this compound and the amino acid residues of the protein. For instance, the carboxylate group is a potent hydrogen bond donor and acceptor, while the 4-methylphenyl (tolyl) group can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. youtube.com This type of analysis helps elucidate the structural basis for a protein's specificity and function.

The following table provides an illustrative example of the interaction data that would be generated from a molecular docking study of this compound.

Illustrative Data Table: Ligand-Protein Interactions

| Protein Residue | Ligand Atom/Group | Interaction Type | Distance (Å) |

|---|---|---|---|

| ARG 145 | Carboxylate Oxygen | Hydrogen Bond / Salt Bridge | 2.8 |

| SER 210 | Keto Oxygen | Hydrogen Bond | 3.1 |

| TYR 228 | Carboxylate Oxygen | Hydrogen Bond | 2.9 |

| PHE 290 | Phenyl Ring | π-π Stacking | 4.5 |

| LEU 294 | Methyl Group | Hydrophobic | 3.9 |

| VAL 121 | Phenyl Ring | Hydrophobic | 4.2 |

Note: The residues, interaction types, and distances in this table are hypothetical and serve only to illustrate the typical output of a molecular docking analysis.

Enzymatic Interactions and Mechanistic Insights Involving 3 4 Methylphenyl 2 Oxopropanoic Acid

Characterization of Enzymes Acting on 3-(4-Methylphenyl)-2-oxopropanoic Acid

A thorough review of existing literature reveals no specific enzymes that have been definitively characterized as acting on this compound. Although enzymes involved in the metabolism of aromatic amino acids and their corresponding alpha-keto acids are well-documented, their substrate specificity with respect to this methylated analog has not been reported.

Active Site Mapping and Residue Identification

Without identified enzymes, the mapping of active sites and identification of specific amino acid residues involved in the binding and catalysis of this compound is not possible. In related enzymes, the active site typically features a combination of hydrophobic and polar residues that accommodate the aromatic ring and the alpha-keto acid moiety of the substrate. For example, in aromatic amino acid aminotransferases, the binding pocket can adjust its conformation to accommodate substrates of varying sizes. Mutagenesis studies on these related enzymes have been instrumental in identifying key catalytic residues, but such studies have not been extended to interactions with this compound.

Co-factor Requirements and Mechanisms of Action

The co-factor requirements for the enzymatic conversion of this compound are unknown. Based on the mechanisms of enzymes that act on similar substrates, it can be hypothesized that different co-factors would be involved depending on the type of reaction. For instance, decarboxylation reactions catalyzed by phenylpyruvate decarboxylases are dependent on thiamine (B1217682) diphosphate (B83284) (ThDP) and magnesium ions. Transamination reactions would require pyridoxal (B1214274) phosphate (B84403) (PLP), while oxidative reactions, such as those catalyzed by dioxygenases, would necessitate a metal ion co-factor, typically iron (FeII).

Structural Biology of Enzyme-3-(4-Methylphenyl)-2-oxopropanoic Acid Complexes

The field of structural biology has provided invaluable atomic-level insights into enzyme-substrate interactions. However, the lack of identified enzymes that process this compound means that no structural data, either from crystallography or cryo-electron microscopy, is available for any such enzyme-substrate complex.

Crystallographic and Cryo-EM Studies of Enzyme-Substrate/Inhibitor Interactions

There are no published crystallographic or cryo-EM structures of any enzyme in complex with this compound. Structural studies of related enzymes, such as the aromatic amino acid aminotransferase from Psychrobacter sp. B6, have revealed how the active site can adapt to bind different aromatic substrates. These studies provide a framework for how an enzyme might interact with this compound, but direct structural evidence is needed.

Mutagenesis Studies for Functional Analysis

Site-directed mutagenesis is a powerful tool for probing the function of specific amino acid residues in enzyme catalysis and substrate binding. However, in the absence of a known enzyme that acts on this compound, no such studies have been conducted. Mutagenesis studies on phenylpyruvate decarboxylase KDC4427 from Enterobacter sp. have identified key residues essential for its catalytic activity on phenylpyruvic acid and indole-3-pyruvic acid, offering potential targets for future investigation should an enzyme active on the methylated analog be discovered.

Mechanistic Pathways of Enzymatic Transformations of this compound

The enzymatic transformation of this compound, an aromatic α-keto acid, is primarily facilitated by two major classes of enzymes: transaminases (also known as aminotransferases) and dehydrogenases. These enzymes employ distinct mechanistic pathways to catalyze the conversion of this substrate into valuable chiral amino acids or α-hydroxy acids.

Detailed Reaction Mechanisms of Transaminases and Dehydrogenases

Transaminases:

Aromatic amino acid transaminases (ArATs) catalyze the reversible transfer of an amino group from an amino donor to an α-keto acid acceptor, a process central to amino acid metabolism. wikipedia.org The catalytic cycle of transaminases acting on this compound involves a series of well-orchestrated steps mediated by the pyridoxal-5'-phosphate (PLP) cofactor.

The reaction proceeds via a Ping-Pong Bi-Bi mechanism, which can be divided into two half-reactions:

First Half-Reaction: Formation of Pyridoxamine-5'-Phosphate (PMP)

The reaction initiates with the PLP cofactor covalently bound to a conserved lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine (Schiff base).

An incoming amino donor (e.g., L-glutamate or L-aspartate) displaces the lysine residue to form an external aldimine with the PLP cofactor.

A proton is abstracted from the α-carbon of the amino donor, leading to the formation of a quinonoid intermediate. This intermediate is stabilized by the electron-withdrawing properties of the pyridinium (B92312) ring of PLP.

Reprotonation at the aldehyde carbon of the original PLP and subsequent hydrolysis cleaves the Schiff base, releasing the newly formed α-keto acid (e.g., α-ketoglutarate) and leaving the amino group attached to the cofactor, now in the form of pyridoxamine-5'-phosphate (PMP).

Second Half-Reaction: Formation of the New Amino Acid

this compound enters the active site and reacts with PMP, forming a ketimine intermediate.

A proton transfer from the PMP to the substrate, followed by hydrolysis, results in the formation of a new external aldimine.

The active site lysine residue then attacks this external aldimine, displacing the newly synthesized amino acid, 4-methyl-L-phenylalanine, and regenerating the internal aldimine, thus completing the catalytic cycle.

The specificity of the transaminase for aromatic amino acids is determined by the architecture of its active site, which includes hydrophobic pockets to accommodate the aromatic ring of the substrate. nih.gov

Dehydrogenases:

Dehydrogenases, specifically those with activity towards aromatic α-keto acids such as lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH), catalyze the stereospecific reduction of the keto group of this compound to a hydroxyl group. nih.govnih.gov This reaction utilizes a hydride transfer from a reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH).

The general mechanism for the dehydrogenase-catalyzed reduction is as follows:

Binding of Cofactor and Substrate: The reaction begins with the ordered binding of the NADH cofactor to the enzyme, followed by the binding of the α-keto acid substrate, this compound. nih.gov

Hydride Transfer: The C4 of the dihydropyridine (B1217469) ring of NADH is positioned in close proximity to the C2 carbonyl carbon of the substrate. A hydride ion (H⁻) is then directly transferred from NADH to the carbonyl carbon.

Protonation: A proton is donated from a nearby acidic amino acid residue in the active site (e.g., a histidine) to the carbonyl oxygen of the substrate. This protonation, coupled with the hydride transfer, results in the formation of a chiral secondary alcohol, 3-(4-methylphenyl)-2-hydroxypropanoic acid.

Product Release: The oxidized cofactor (NAD⁺) and the α-hydroxy acid product are then released from the enzyme, completing the catalytic cycle. The release of products is often the rate-limiting step of the reaction. nih.gov

The stereospecificity of the reduction is dictated by the precise orientation of the substrate and cofactor within the enzyme's active site.

Role of Intermediates in Enzyme-Catalyzed Reactions

The enzymatic transformations of this compound proceed through a series of transient intermediates that are crucial for the catalytic process.

Transaminase Intermediates:

In transaminase-catalyzed reactions, the key intermediates are Schiff bases formed between the substrate/product and the PLP cofactor. ebi.ac.uk These intermediates are central to the enzyme's ability to lower the activation energy of the reaction.

Internal Aldimine: The resting state of the enzyme, where PLP is covalently linked to an active site lysine.

External Aldimine: Formed when the incoming amino donor displaces the lysine. This intermediate facilitates the labilization of the α-proton of the amino acid.

Quinonoid Intermediate: A resonance-stabilized intermediate formed after the α-proton is removed. Its formation is the key step in the Cα-N bond cleavage and subsequent amino group transfer.

Ketimine Intermediate: Formed in the second half-reaction between the α-keto acid substrate and PMP. This intermediate is then hydrolyzed to release the new amino acid.

The stabilization of these charged intermediates by interactions with active site residues is a hallmark of PLP-dependent enzymes. ebi.ac.uk

Dehydrogenase Intermediates:

The mechanism of dehydrogenases is a more direct transfer reaction, and as such, does not involve covalent enzyme-substrate intermediates in the same way as transaminases. The primary "intermediate" can be considered the ternary complex of the enzyme, the NADH cofactor, and the this compound substrate (E-NADH-substrate complex). Within this complex, the electronic state of the carbonyl group of the substrate is polarized by interactions with active site residues, making it more susceptible to hydride attack from NADH.

The transition state for the hydride transfer is the most critical intermediate stage in the dehydrogenase reaction pathway. The precise geometry of this transition state, enforced by the enzyme's active site, determines the stereochemical outcome of the reaction.

Inhibition and Activation Mechanisms of Enzymes by Analogues (academic, not drug development)

The study of enzyme inhibition and activation by substrate analogues provides valuable insights into enzyme mechanisms and active site architecture. For enzymes acting on this compound, analogues can modulate activity through various mechanisms.

Inhibition by Analogues:

Analogues of this compound can act as inhibitors of both transaminases and dehydrogenases, typically through competitive inhibition.

Competitive Inhibition of Transaminases: Substituted phenylpyruvic acids can bind to the active site of aromatic amino acid transaminases, competing with the natural substrate. The binding affinity of these inhibitors is influenced by the nature and position of the substituents on the phenyl ring. For example, compounds with electron-withdrawing or bulky groups may exhibit different inhibition constants (Ki) compared to the substrate. The inhibition of aminotransferases by various compounds has been documented, with some inhibitors acting competitively with respect to the amino acid substrate. nih.govnih.gov

Competitive Inhibition of Dehydrogenases: Similarly, analogues of this compound can compete for the active site of dehydrogenases. The structural similarity to the substrate allows these molecules to bind to the enzyme, but they may not be efficiently turned over, or they may bind with a higher affinity, thus blocking the binding of the actual substrate. The inhibition of D-amino acid oxidase by various α-keto acid analogues has been shown to be competitive. nih.gov

Below is a table summarizing the types of inhibition by substrate analogues for related enzymes.

| Enzyme Class | Inhibitor Type | General Mechanism of Inhibition |

| Transaminases | Competitive | Analogue binds to the active site, preventing the binding of the natural α-keto acid or amino acid substrate. |

| Dehydrogenases | Competitive | Analogue binds to the substrate-binding site, often in the presence of the cofactor, preventing the binding of the natural α-keto acid substrate. |

Activation by Analogues:

Enzyme activation by substrate analogues is a less common phenomenon but can occur through several mechanisms. In the context of dehydrogenases, it is conceivable that certain analogues could bind to an allosteric site on the enzyme, inducing a conformational change that leads to an increased affinity for the substrate or an enhanced catalytic rate. For instance, the activation of pyruvate (B1213749) dehydrogenase by dichloroacetate (B87207) occurs through the inhibition of a kinase that phosphorylates and inactivates the dehydrogenase. nih.gov While not a direct activation by a substrate analogue, it illustrates an indirect activation mechanism.

Future Research Directions and Unexplored Avenues for 3 4 Methylphenyl 2 Oxopropanoic Acid Research

Discovery of Novel Biological Roles and Pathways

A primary objective for future research is to determine if 3-(4-Methylphenyl)-2-oxopropanoic acid plays a role in biological systems. Aromatic keto acids are known intermediates in the metabolism of amino acids, and their presence can be indicative of specific metabolic states or diseases, such as phenylketonuria and tyrosinemia. nih.gov Uncovering the origin and function of this particular keto acid is a key area for investigation.

Modern systems biology, which combines high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful lens through which to view the complex interactions within a biological system. acs.orgmdpi.com Applying these methodologies will be instrumental in elucidating the context in which this compound exists and functions.

Future studies could employ untargeted metabolomics using platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to screen for the presence of the compound in diverse biological samples (e.g., microbial cultures, plant tissues, animal biofluids). researchgate.net If detected, its concentration could be correlated with changes in gene transcripts (transcriptomics) and protein expression (proteomics). This integrated analysis can help identify the enzymes and metabolic pathways responsible for its synthesis or degradation. nih.govresearchgate.net For instance, identifying upregulated enzymes in the presence of the compound could pinpoint the specific synthases or oxidases involved in its lifecycle.

Table 1: Proposed Multi-omics Workflow for Elucidating Biological Role

| Phase | Technique | Objective | Expected Outcome |

| Discovery | Untargeted Metabolomics (LC-MS, GC-MS) | To detect and quantify this compound in various biological samples. | Confirmation of the compound's natural occurrence and identification of systems for further study. |

| Correlation | Transcriptomics (RNA-Seq) & Proteomics (TMT-MS) | To identify genes and proteins whose expression levels correlate with the compound's concentration. | A list of candidate enzymes and regulatory proteins associated with the compound's metabolism. |

| Functional Analysis | Gene Knockout/Overexpression Studies | To validate the function of candidate genes identified in the correlation phase. | Confirmation of the specific enzymes responsible for the synthesis or degradation of the compound. |

| Pathway Mapping | Isotope Tracing & Fluxomics | To trace the flow of atoms from precursors through the metabolic network to map the pathway. | A detailed map of the metabolic pathway involving this compound. |

The vast biological diversity of our planet, particularly within the microbial world, presents a fertile ground for discovering novel metabolic pathways. Many microorganisms, especially those residing in unique ecological niches, have evolved sophisticated enzymatic machinery to process a wide array of organic molecules. nih.gov Future research should focus on screening for this compound in organisms that are known to metabolize aromatic hydrocarbons. For example, soil bacteria from environments contaminated with toluene (B28343) or p-xylene (B151628) might utilize pathways that generate this compound as a metabolic intermediate.

Similarly, the plant kingdom is a rich source of diverse aromatic compounds. unl.pt Investigating the metabolomes of plants known to synthesize methyl-substituted phenylpropanoids or other related secondary metabolites could reveal the presence of this compound. Identifying the compound in such organisms would not only confirm its status as a natural product but also open avenues for discovering novel enzymes with potential biotechnological applications.

Development of Advanced Synthetic Strategies

As research into the properties and potential applications of this compound progresses, the demand for efficient and sustainable methods for its synthesis will increase. Moving beyond traditional chemical routes that may rely on harsh conditions or hazardous reagents is a key goal. mdpi.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Future research should focus on developing environmentally benign synthetic routes to this compound. One promising approach is the use of biocatalysis, employing isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity under mild conditions. For example, the oxidation of a precursor alcohol, 3-(4-methylphenyl)-2-hydroxypropanoic acid, could be achieved using an engineered alcohol dehydrogenase.

Another green strategy involves the use of recyclable catalysts, such as iron nanocomposites, for the oxidation of precursor alkenes. organic-chemistry.org Furthermore, exploring solvent-free reaction conditions or the use of green solvents (e.g., water, supercritical CO2) can significantly reduce the environmental impact of the synthesis. organic-chemistry.org

Table 2: Comparison of Synthetic Approaches

| Approach | Conventional Method (e.g., Friedel-Crafts Acylation) | Proposed Green Chemistry Approach |

| Starting Materials | Toluene, Oxalyl Chloride | 3-(4-methylphenyl)-lactic acid, Renewable feedstocks |

| Catalyst/Reagent | Lewis acids (e.g., AlCl3), Stoichiometric reagents | Biocatalyst (e.g., oxidase), Recyclable nanocatalyst |

| Solvent | Halogenated organic solvents | Water, Ionic Liquids, or solvent-free |

| Conditions | Often requires anhydrous conditions, potential for high temperatures | Mild conditions (ambient temperature and pressure) |

| Byproducts | Acidic waste, Metal-containing waste | Water, CO2 (if using decarboxylation) acs.org |

| Atom Economy | Moderate | Potentially high |

To overcome challenges such as enzyme deactivation by reaction byproducts (e.g., hydrogen peroxide in oxidase-catalyzed reactions), innovative strategies like catalyst compartmentalization within metal-organic frameworks (MOFs) can be explored. acs.org This approach has been shown to protect the enzyme while allowing small byproduct molecules to be channeled to a secondary catalyst for decomposition, dramatically increasing the reaction yield. acs.org

Innovative Analytical Platform Development

The ability to accurately and sensitively detect and quantify this compound is fundamental to all areas of its research. While standard methods like HPLC with derivatization are available for α-keto acids, future research should aim to develop more advanced, high-throughput, and field-deployable analytical platforms. nih.govnih.govrsc.org

The development of direct-injection methods using ultra-high-resolution mass spectrometry, such as Orbitrap-based systems, could eliminate the need for time-consuming derivatization steps, providing faster and more comprehensive analysis in complex biological matrices. labx.com Another frontier is spatial metabolomics, using techniques like MALDI imaging to visualize the distribution of the compound within tissue sections, which could provide critical insights into its localization and biological function. labx.com

A particularly innovative avenue is the creation of biosensors specifically tailored for this compound. These could be enzyme-based sensors where an electrode is functionalized with a specific dehydrogenase, or whole-cell biosensors where engineered bacteria produce a detectable signal (e.g., fluorescence) in the presence of the compound. nih.govnih.govacs.org Such biosensors would enable real-time monitoring and high-throughput screening, accelerating the discovery of its biological roles and the optimization of its production. mdpi.comresearchgate.net

Table 3: Future Analytical Platforms for this compound

| Platform Type | Technology | Key Advantage | Potential Application |

| Advanced Mass Spectrometry | Orbitrap LC-MS/MS | High resolution and sensitivity without derivatization. | Untargeted metabolomics, precise quantification in complex samples. labx.com |

| Spatial Analysis | MALDI Imaging Mass Spectrometry | Visualization of compound distribution in tissues. | Identifying localization in specific cells or organelles to infer function. labx.com |

| High-Throughput Screening | Enzyme-Based Biosensor | Real-time, quantitative detection. | Monitoring enzyme kinetics, screening for inhibitors/activators. |

| Environmental/Bioprocess Monitoring | Whole-Cell Biosensor | Low-cost, field-deployable continuous monitoring. | Detecting the compound in environmental samples or fermentation broths. nih.gov |

| Specific Binding Detection | Aptamer-Based Sensor | High specificity and stability. | Development of point-of-care diagnostic tools if the compound is found to be a biomarker. acs.org |

Miniaturization and High-Throughput Methodologies

The advancement of our understanding of this compound is intrinsically linked to the development of efficient analytical methodologies. Miniaturization and high-throughput screening (HTS) offer powerful avenues for accelerating research in this area. nih.gov

Future research could focus on developing miniaturized assays for the rapid quantification of this compound in various biological matrices. These could include microplate-based enzymatic assays or the application of microfluidic devices ("lab-on-a-chip") for sample processing and analysis. nih.gov Such technologies would enable the screening of large libraries of compounds that may interact with or modulate the enzymes involved in the metabolism of this α-keto acid.

Furthermore, HTS could be employed to discover novel enzymes or microorganisms capable of producing or degrading this compound. researchgate.net This could be particularly valuable for biocatalysis and the development of green chemistry approaches for the synthesis of valuable derivatives. mdpi.com A potential HTS strategy could involve the use of fluorescent probes that react with α-keto acids to generate a measurable signal, allowing for the rapid screening of enzyme libraries for desired activities. nih.gov

| Technology | Potential Application for this compound Research |

| Microplate-based assays | Rapid quantification in biological samples; screening of enzyme inhibitors/activators. |

| Microfluidics | Miniaturized analysis of enzymatic reactions; high-throughput screening of microbial strains. |

| Fluorescent probes | Development of HTS assays for enzymes acting on the compound. |

Real-Time Monitoring of Biochemical Reactions

The ability to monitor biochemical reactions involving this compound in real-time would provide invaluable insights into its metabolic fate and the kinetics of the enzymes that act upon it. Future research should aim to develop and apply techniques for the continuous monitoring of its synthesis and degradation.

Techniques such as quantitative high-performance liquid chromatography-mass spectrometry (HPLC-MS) can be adapted for real-time kinetic analysis of enzymatic reactions involving this compound. nih.gov This would allow for the precise determination of kinetic parameters such as KM and Vmax for enzymes that utilize this compound as a substrate.

Furthermore, the integration of optical sensors into microfluidic reactors could enable the real-time monitoring of pH changes or the production/consumption of other reaction components during enzymatic conversions of this compound. elsevierpure.com This would facilitate process optimization for biocatalytic applications.

Deepening Theoretical Understanding through Advanced Computational Models

Advanced computational models offer a powerful lens through which to investigate the physicochemical properties and reactivity of this compound at a molecular level. Future research should leverage computational chemistry to complement experimental studies.

Density functional theory (DFT) calculations could be employed to investigate the compound's electronic structure, acidity, and potential reaction mechanisms. nih.govmdpi.com Such studies could provide insights into its stability and reactivity in different chemical and biological environments.

Molecular docking and molecular dynamics (MD) simulations could be used to model the interaction of this compound with the active sites of enzymes. elsevierpure.com This would aid in understanding the structural basis of substrate specificity and catalysis, and could guide the rational design of enzyme inhibitors or engineered enzymes with novel activities.

| Computational Method | Potential Application for this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, acidity, and reaction mechanisms. |

| Molecular Docking | Prediction of binding modes within enzyme active sites. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamics of enzyme-substrate interactions. |

Potential as a Research Tool or Probe in Biochemical Studies

Given its structural similarity to other biologically important α-keto acids like phenylpyruvic acid, this compound holds potential as a valuable research tool or biochemical probe. wikipedia.orgnih.gov Its unique methyl group could serve as a tag for distinguishing its metabolic fate from that of its unsubstituted counterpart.

Future research could explore the use of isotopically labeled this compound (e.g., with 13C or 2H) in metabolic tracing studies. This would enable researchers to follow the pathways of its incorporation into other molecules and to quantify its flux through different metabolic routes.

Furthermore, derivatization of this compound with fluorescent or affinity tags could lead to the development of novel probes for identifying and characterizing enzymes and transporter proteins that interact with this class of molecules. Such probes would be invaluable for studying the regulation of α-keto acid metabolism and for identifying potential drug targets.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methylphenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation followed by oxidation or Claisen condensation. For example:

- Friedel-Crafts Acylation : Reacting toluene derivatives with α-keto acid chlorides under AlCl₃ catalysis .

- Oxidative Methods : Using KMnO₄ or CrO₃ to oxidize 3-(4-methylphenyl)propanal intermediates .

- Claisen Condensation : Ethyl acetoacetate derivatives coupled with 4-methylbenzaldehyde, followed by hydrolysis .

Q. Critical Factors :

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS in negative mode reveals [M-H]⁻ peaks at m/z 192.1 (calculated for C₁₀H₉O₃) .

- X-ray Crystallography : Resolves substituent orientation on the phenyl ring, critical for confirming regiochemistry .

Advanced Research Questions

Q. What enzymatic or non-enzymatic isomerization pathways are observed in structurally related 2-oxopropanoic acid derivatives, and how might these apply to this compound?

Methodological Answer:

- Non-enzymatic Isomerization : In Bacillus spp., 3-(4-hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid (H₂HPP₄) undergoes keto-enol tautomerism to form H₂HPP₅, a cyclohexenylidene derivative .

- Enzymatic Catalysis : BacB enzymes accelerate isomerization rates by 10⁴-fold via proton transfer mechanisms. For this compound, similar pathways could be probed using:

Q. How does the electronic nature of the 4-methyl substituent influence the compound’s reactivity in biological systems or catalytic applications?

Methodological Answer:

- Electron-Donating Effects : The methyl group increases electron density on the phenyl ring, enhancing resonance stabilization of intermediates.

- Biological Activity : In analogues like indole-3-pyruvic acid, electron-rich aromatic systems improve binding to enzymes (e.g., aminotransferases) .

- Catalytic Applications : Methyl groups stabilize transition states in Pd-catalyzed cross-couplings. Test via:

- DFT Calculations : Compare charge distribution in 4-methyl vs. 4-nitro derivatives .

- Hammett Plots : Correlate substituent σ values with reaction rates in nucleophilic additions .

Q. What strategies are effective in resolving data contradictions when studying the compound’s stability under varying pH conditions?

Methodological Answer:

- Contradiction Example : Conflicting reports on stability in acidic (pH <3) vs. alkaline (pH >10) conditions.

- Resolution Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.